1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine

Medicinal Chemistry Physicochemical Property Drug-likeness

Medicinal chemistry requires precise intermediates for SAR optimization, but non-functionalized analogs limit synthetic flexibility. This Boc-piperidine derivative solves both: its 3-nitropyridine offers a reducible handle for amine diversification, while its +83.5% higher TPSA (vs. non-nitro analog) enables targeted solubility tuning. - **Divergent synthesis**: Reduce nitro to amine for amides, ureas, or reductive amination. - **Physicochemical leverage**: Higher H-bond acceptors (6) & lower LogP (-7.7%) to reduce hERG risk. - **Supply**: Multiple pack sizes, immediate shipping.

Molecular Formula C15H21N3O5
Molecular Weight 323.34
CAS No. 1065484-06-1
Cat. No. B3079317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine
CAS1065484-06-1
Molecular FormulaC15H21N3O5
Molecular Weight323.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C15H21N3O5/c1-15(2,3)23-14(19)17-9-6-11(7-10-17)22-13-12(18(20)21)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3
InChIKeyRQENQEWXRLUZKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine Overview


1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine (CAS 1065484-06-1) is a small molecule building block classified as a piperidine derivative. Its core structure consists of a piperidine ring, protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, which is connected via an ether linkage at the 4-position to a 3-nitropyridine ring [1]. The compound has a molecular formula of C15H21N3O5 and a molecular weight of 323.34 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis due to the orthogonal reactivity offered by its Boc-protected amine and the versatile nitro group on the pyridine ring .

Irreplaceability of 1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine


Generic substitution of 1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine with a close analog, such as the unsubstituted pyridine version 1-Boc-4-(2-pyridyloxy)piperidine, is not feasible in applications requiring specific physicochemical properties or a distinct synthetic pathway. The presence of the electron-withdrawing nitro group at the 3-position of the pyridine ring fundamentally alters the compound's polarity, hydrogen bonding capacity, and lipophilicity [1]. These changes directly impact its behavior in both biological systems and chemical reactions. Furthermore, the nitro group is a crucial synthetic handle that can be selectively reduced to an amine, enabling a divergent synthetic strategy that is impossible with the non-nitro analog . Therefore, interchangeability is precluded by distinct molecular property profiles and unique downstream synthetic potential.

1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine vs Non-Nitro Analog


Higher TPSA Enhances Aqueous Solubility

The introduction of the nitro group on the pyridine ring increases the Topological Polar Surface Area (TPSA) from 51.66 Ų (for 1-Boc-4-(2-pyridyloxy)piperidine) to 94.8 Ų . This 83.5% increase in polar surface area significantly enhances the potential for aqueous solubility and reduces passive membrane permeability .

Medicinal Chemistry Physicochemical Property Drug-likeness

Lower LogP Modulates ADME Profile

The nitro substituent lowers the compound's lipophilicity. The XLogP3-AA value for the target compound is 2.4, compared to 2.6 for its non-nitro analog [1]. This difference indicates a measurable shift towards lower lipophilicity, which can be advantageous for reducing off-target binding and improving metabolic stability [2].

ADME Lipophilicity Property Optimization

Enhanced Hydrogen Bond Acceptor Count

The target compound possesses 6 hydrogen bond acceptor sites, compared to only 4 for the comparator [1]. This 50% increase in potential H-bond acceptors, primarily due to the nitro group, provides additional sites for specific interactions with biological targets, solvents, or co-crystal formers [2].

Molecular Recognition Hydrogen Bonding Crystal Engineering

1-Boc-4-(3-Nitropyridin-2-yloxy)piperidine Applications


Nitro Reduction for Divergent Synthesis

The presence of the reducible nitro group distinguishes this compound from its non-nitro analog, making it the preferred choice for divergent synthetic strategies. The nitro group can be selectively reduced to a primary amine, yielding 1-Boc-4-(3-aminopyridin-2-yloxy)piperidine. This amine handle can then be used for a wide range of subsequent reactions, such as amide bond formation, reductive amination, or diazotization, enabling access to a vast chemical space from a single advanced intermediate .

Physicochemical Property Optimization

This compound is ideally suited for medicinal chemistry campaigns where a lead series has been identified but requires optimization of its physicochemical profile. The quantified differences in TPSA (+83.5%), H-bond acceptor count (+50%), and reduced LogP (-7.7%) compared to the unsubstituted analog provide a clear rationale for its selection. The higher TPSA can be leveraged to improve aqueous solubility and reduce passive permeability, while the lower LogP may mitigate off-target liabilities like hERG binding, offering a more developable lead candidate [1].

Chemical Probe Development for Binding Studies

The enhanced hydrogen bonding capacity (6 acceptors vs. 4) makes this compound a superior choice for the development of chemical probes or tool compounds aimed at mapping binding site interactions within a target protein. The nitro group can form specific hydrogen bonds or electrostatic interactions with key residues in a protein's active site, potentially increasing binding affinity and enabling structure-activity relationship (SAR) studies that are not possible with the simpler pyridine analog [2].

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